(3S)-1-(4,4-difluorocyclohexanecarbonyl)-3-methylpiperazine hydrochloride
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Overview
Description
(3S)-1-(4,4-difluorocyclohexanecarbonyl)-3-methylpiperazine hydrochloride is a synthetic organic compound It is characterized by the presence of a difluorocyclohexane moiety attached to a piperazine ring, which is further substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-(4,4-difluorocyclohexanecarbonyl)-3-methylpiperazine hydrochloride typically involves the following steps:
Formation of the Difluorocyclohexane Moiety: This step involves the introduction of fluorine atoms into a cyclohexane ring. Common reagents include fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment to Piperazine: The difluorocyclohexane is then coupled with piperazine through a carbonylation reaction. This can be achieved using reagents like phosgene or triphosgene under controlled conditions.
Methylation: The piperazine ring is methylated using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(3S)-1-(4,4-difluorocyclohexanecarbonyl)-3-methylpiperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the difluorocyclohexane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or arylated derivatives.
Scientific Research Applications
(3S)-1-(4,4-difluorocyclohexanecarbonyl)-3-methylpiperazine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S)-1-(4,4-difluorocyclohexanecarbonyl)-3-methylpiperazine hydrochloride involves its interaction with specific molecular targets. The difluorocyclohexane moiety can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3S)-1-(4,4-difluorocyclohexanecarbonyl)-3-ethylpiperazine hydrochloride
- (3S)-1-(4,4-difluorocyclohexanecarbonyl)-3-phenylpiperazine hydrochloride
Uniqueness
(3S)-1-(4,4-difluorocyclohexanecarbonyl)-3-methylpiperazine hydrochloride is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. The presence of the difluorocyclohexane moiety enhances its lipophilicity, while the piperazine ring provides a versatile scaffold for further functionalization.
Properties
IUPAC Name |
(4,4-difluorocyclohexyl)-[(3S)-3-methylpiperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F2N2O.ClH/c1-9-8-16(7-6-15-9)11(17)10-2-4-12(13,14)5-3-10;/h9-10,15H,2-8H2,1H3;1H/t9-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJCPMLCACKFCY-FVGYRXGTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2CCC(CC2)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1)C(=O)C2CCC(CC2)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClF2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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